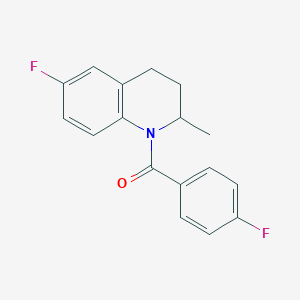

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-Fluor-2-methyl-3,4-dihydrochinolin-1(2H)-yl)(4-fluorphenyl)methanon ist eine synthetische organische Verbindung, die zur Klasse der Chinolinderivate gehört.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (6-Fluor-2-methyl-3,4-dihydrochinolin-1(2H)-yl)(4-fluorphenyl)methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Friedländer-Synthese synthetisiert werden, die die Kondensation von Anilinderivaten mit Carbonylverbindungen unter sauren oder basischen Bedingungen beinhaltet.

Fluorierung: Die Einführung von Fluoratomen kann mit Fluorierungsmitteln wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor erfolgen.

Methanongruppenaddition: Die Methanongruppe kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Acylchloriden in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu verbessern. Techniken wie kontinuierliche Fließreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um den Produktionsprozess effizient zu skalieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

(6-Fluor-2-methyl-3,4-dihydrochinolin-1(2H)-yl)(4-fluorphenyl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende Chinolin-N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, um reduzierte Chinolinderivate zu ergeben.

Substitution: Nucleophile Substitutionsreaktionen können an den Fluoratomen auftreten, wobei Nucleophile wie Amine oder Thiole die Fluoratome ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in saurem Medium, CrO3 in Essigsäure.

Reduktion: LiAlH4 in trockenem Ether, NaBH4 in Methanol.

Substitution: Amine oder Thiole in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Hauptprodukte

Oxidation: Chinolin-N-Oxide.

Reduktion: Reduzierte Chinolinderivate.

Substitution: Amino- oder Thiol-substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

(6-Fluor-2-methyl-3,4-dihydrochinolin-1(2H)-yl)(4-fluorphenyl)methanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Aufgrund seiner Fluoratome wird es als potenzielle Fluoreszenzsonde untersucht.

Medizin: Es wird auf seine potenziellen pharmakologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (6-Fluor-2-methyl-3,4-dihydrochinolin-1(2H)-yl)(4-fluorphenyl)methanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Fluoratome verstärken die Fähigkeit der Verbindung, starke Wasserstoffbrückenbindungen zu bilden und mit biologischen Makromolekülen zu interagieren. Diese Interaktion kann die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Fluorination: Introduction of fluorine atoms can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Methanone Group Addition: The methanone group can be introduced through a Friedel-Crafts acylation reaction using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its fluorine atoms.

Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (6-Chlor-2-methyl-3,4-dihydrochinolin-1(2H)-yl)(4-chlorphenyl)methanon

- (6-Brom-2-methyl-3,4-dihydrochinolin-1(2H)-yl)(4-bromphenyl)methanon

- (6-Iod-2-methyl-3,4-dihydrochinolin-1(2H)-yl)(4-iodphenyl)methanon

Einzigartigkeit

Das Vorhandensein von Fluoratomen in (6-Fluor-2-methyl-3,4-dihydrochinolin-1(2H)-yl)(4-fluorphenyl)methanon verleiht einzigartige Eigenschaften wie erhöhte Lipophilie, metabolische Stabilität und verbesserte Bindungsaffinität zu biologischen Zielstrukturen im Vergleich zu seinen Chlor-, Brom- und Iodanaloga. Diese Eigenschaften machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

IUPAC Name |

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c1-11-2-3-13-10-15(19)8-9-16(13)20(11)17(21)12-4-6-14(18)7-5-12/h4-11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRGJRZHPPRCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)C3=CC=C(C=C3)F)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.